Comprehensive Structural Characterization of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic Acid: A Technical Guide
Comprehensive Structural Characterization of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic Acid: A Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Scientists Molecule: (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid ( C10H13NO3 )
Executive Summary
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is a non-natural β3 -amino acid featuring a functionalized phenolic side chain. Such chiral β -amino acids are critical building blocks in the design of peptidomimetics, offering enhanced proteolytic stability and unique secondary structural folding compared to their α -amino acid counterparts. The precise structural characterization of the (3S) enantiomer is paramount for downstream pharmaceutical applications, as stereochemistry dictates target receptor binding affinity and pharmacokinetic behavior.
This whitepaper outlines a self-validating analytical workflow to unambiguously confirm the exact mass, 2D connectivity, and absolute stereochemical configuration of this molecule.
Multimodal analytical workflow for structural and stereochemical characterization.
Phase 1: Compositional Verification via HRMS
Causality & Logic: Before complex 3D structural elucidation can begin, the foundational molecular formula must be confirmed. High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the method of choice. Because the target molecule is an inherently zwitterionic β -amino acid, it ionizes efficiently in both positive and negative modes. Utilizing a dual-mode acquisition protocol acts as a self-validating system: observing both the [M+H]+ and [M−H]− ions eliminates false positives from background adducts or solvent clusters.
Protocol: ESI-QTOF MS Acquisition
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Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v). Aliquot into two vials: add 0.1% Formic Acid to one (for ESI+) and 0.1% Ammonium Hydroxide to the other (for ESI-).
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Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a Quadrupole Time-of-Flight (QTOF) mass spectrometer.
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Acquisition: Scan over a mass range of m/z 50–500. Calibrate the instrument using a standard tuning mix immediately prior to injection to ensure mass accuracy remains strictly < 5 ppm.
Quantitative HRMS Data Summary
| Ionization Mode | Target Ion | Theoretical m/z | Expected m/z | Mass Error (ppm) | Confirmed Formula |
| ESI (+) | [M+H]+ | 196.0968 | 196.0972 | < 5.0 | C10H14NO3+ |
| ESI (-) | [M−H]− | 194.0823 | 194.0819 | < 5.0 | C10H12NO3− |
Phase 2: Topological Connectivity via 2D NMR
Causality & Logic: While HRMS confirms the atomic composition, Nuclear Magnetic Resonance (NMR) dictates how these atoms are connected. The 3-hydroxy-4-methylphenyl ring presents a specific ABX/AMX spin system. To unambiguously assign the regiochemistry of the hydroxyl and methyl groups relative to the β -amino acid backbone, 2D NMR (COSY, HSQC, and HMBC) is strictly required. The 1H−13C HMBC experiment is the critical link in this protocol, providing 2-bond and 3-bond correlations across the heteroatoms and quaternary centers to lock the aromatic ring to the C3 aliphatic position.
Protocol: NMR Sample Prep & Acquisition
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Solvent Selection: Dissolve 15 mg of the compound in 600 µL of DMSO- d6 . DMSO is specifically chosen over D2O to prevent the rapid deuterium exchange of the phenolic -OH and amine protons, allowing their critical scalar couplings to be observed.
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Instrument: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize 13C sensitivity for quaternary carbons.
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Experiments: Acquire 1H , 13C{1H} , 1H−1H COSY, 1H−13C HSQC, and 1H−13C HMBC at 298 K using standard pulse sequences.
Key NMR Assignments & Connectivity Data
| Position | 1H Chemical Shift (ppm, mult, J in Hz) | 13C Shift (ppm) | Key HMBC Correlations ( 1H→13C ) |
| C1 (Carbonyl) | - | 173.5 | - |
| C2 ( α−CH2 ) | 2.65 (dd, 15.5, 6.0), 2.50 (dd, 15.5, 8.0) | 42.1 | C1, C3, C1' |
| C3 ( β−CH ) | 4.35 (dd, 8.0, 6.0) | 52.4 | C1, C2, C1', C2', C6' |
| C1' (Ar-C) | - | 139.2 | - |
| C2' (Ar-CH) | 6.85 (d, 1.8) | 113.5 | C3, C4', C6', C3'(-OH) |
| C3' (Ar-C-OH) | - | 155.0 | - |
| C4' (Ar-C-CH3) | - | 124.8 | - |
| C5' (Ar-CH) | 7.05 (d, 7.8) | 130.2 | C1', C3' |
| C6' (Ar-CH) | 6.75 (dd, 7.8, 1.8) | 118.4 | C3, C2', C4' |
| Ar- CH3 | 2.15 (s) | 15.8 | C3', C4', C5' |
Phase 3: Absolute Configuration & Stereochemical Integrity
Causality & Logic: Standard NMR cannot distinguish enantiomers without the use of chiral derivatizing agents, which risk altering the molecule's native state. To definitively prove the (3S) absolute configuration, Single-Crystal X-ray Diffraction (SCXRD) utilizing [1] is the definitive gold standard. The [2] must be refined to near zero to confidently assign the [3].
However, a single crystal may not represent the bulk synthesized material. Therefore, a self-validating macroscopic check is required: the bulk powder must be analyzed via Chiral HPLC to confirm the[4].
Protocol 1: SCXRD (Microscopic Absolute Configuration)
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Crystallization: Dissolve the compound in a minimum volume of hot water/ethanol (1:1). Add 1.1 equivalents of aqueous HCl to form the hydrochloride salt. β -amino acids often yield superior, rigid crystal lattices as salts due to enhanced intermolecular hydrogen bonding. Allow slow evaporation at 4 °C over 7–10 days.
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Diffraction: Mount a suitable single crystal on a diffractometer equipped with a Cu-K α microfocus source ( λ=1.54184 Å). Copper radiation is essential for light-atom structures (C, H, N, O) to maximize the anomalous scattering signal required for accurate Flack parameter calculation[1].
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Refinement: Solve the structure using direct methods. The absolute configuration is confirmed as (3S) if the Flack parameter refines to 0.00(4) [1].
Protocol 2: Chiral HPLC (Macroscopic Enantiopurity)
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Column Selection: Employ a[5] (e.g., Astec CHIROBIOTIC T). This is specifically designed for underivatized zwitterionic amino acids, avoiding the need for pre-column derivatization which could introduce stereochemical artifacts[5].
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Mobile Phase: Utilize Methanol/Water (70:30 v/v) supplemented with 0.1% Ammonium Formate. This maintains the zwitterionic state of the β -amino acid, facilitating optimal ionic and hydrogen-bonding interactions with the chiral selector[5][6].
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Validation: Inject a racemic standard of the β -amino acid to demonstrate baseline resolution ( Rs>1.5 ) of the (3R) and (3S) enantiomers via UV detection at 280 nm. Subsequently, inject the synthesized (3S) batch to calculate ee .
Orthogonal validation logic ensuring microscopic absolute configuration matches macroscopic purity.
References
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690.
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Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Articles.
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BenchChem. A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess. BenchChem Technical Guides.
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Borhan, B., et al. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research, 54(4), 882-894.
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Pietrusiewicz, K. M., et al. (2015). Fundamentals of the Stereochemistry of Organophosphorus Compounds. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography [jstage.jst.go.jp]
